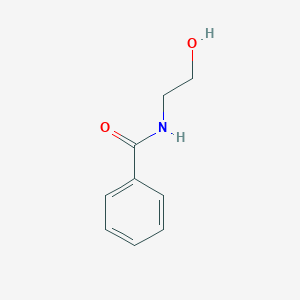

N-(2-Hydroxyethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSYUNLBFSOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341036 | |

| Record name | N-(2-Hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16405-21-3, 18838-10-3 | |

| Record name | Benzamide, N-(2-hydroxyethyl)-, L- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16405-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of N-(2-Hydroxyethyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Hydroxyethyl)benzamide. The information is presented to support research, development, and application of this compound in various scientific fields. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key analytical procedures.

Core Physicochemical Data

The fundamental physicochemical properties of this compound (CAS RN: 18838-10-3) are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME), as well as formulation development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 56.0 - 60.0 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Water-soluble, slightly soluble in Chloroform.[4][5] As a benzamide (B126) derivative, it is expected to be soluble in polar organic solvents like ethanol (B145695) and methanol.[6] | |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established chemical principles and techniques.

Synthesis of this compound

The synthesis of this compound can be achieved via the amidation of benzoyl chloride with ethanolamine (B43304). This reaction is a standard procedure for forming amide bonds.

Materials:

-

Ethanolamine

-

Benzoyl chloride

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

A solution of ethanolamine in THF is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 0°C.

-

Benzoyl chloride is added dropwise to the cooled ethanolamine solution.

-

The reaction mixture is stirred for a specified time to allow for the completion of the reaction.

-

The reaction is quenched by the addition of 1M HCl.

-

The mixture is then diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of the purified solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is gradually increased, and the range at which the solid begins to melt and becomes completely liquid is recorded.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed vial.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally using spectrophotometric titration.

Procedure:

-

A solution of this compound is prepared in a suitable solvent system.

-

The UV-Vis spectrum of the solution is recorded at various pH values.

-

The change in absorbance at a specific wavelength as a function of pH is used to determine the pKa value, often by identifying the isosbestic points or using derivative spectrophotometry.[7]

Determination of LogP

The partition coefficient (LogP), a measure of lipophilicity, can be determined using the shake-flask method followed by NMR spectroscopy.[8]

Procedure:

-

A known amount of this compound is dissolved in a biphasic system of n-octanol and water.[8]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to equilibrate.[8]

-

The concentration of the compound in each phase is determined, typically by ¹H NMR or ¹⁹F NMR if the compound is fluorinated.[8]

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 18838-10-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | 18838-10-3 | TAA83810 [biosynth.com]

- 5. This compound | 18838-10-3 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to N-(2-hydroxyethyl)benzamide (CAS Number: 18838-10-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl)benzamide, with the CAS registry number 18838-10-3, is a chemical compound belonging to the benzamide (B126) family. It is characterized by a benzoyl group attached to the nitrogen of ethanolamine (B43304). This compound serves as a valuable intermediate in organic synthesis and has gained attention for its application as a preservative in cosmetic and personal care products due to its antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known properties, hazards, and relevant experimental methodologies associated with this compound to support its safe and effective use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18838-10-3 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 165.19 g/mol | [3][4] |

| IUPAC Name | This compound | |

| Synonyms | 2-Benzamidoethanol, N-Benzoyl-2-aminoethanol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 56-60 °C | |

| Boiling Point | 185-187 °C @ 1 Torr | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. | |

| Purity | Typically ≥97% (by HPLC) | [2] |

| Storage Conditions | 2-8 °C, under inert gas, in a cool and dark place. | [2] |

Hazards and Safety Information

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation. A detailed summary of its hazard profile is provided in Table 2.

Table 2: Hazard Identification and Classification for this compound

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Note: The GHS pictograms, signal words, and statements are based on available safety data sheets and may vary depending on the supplier and concentration.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of ethanolamine with benzoyl chloride. A detailed experimental protocol based on a patented synthesis is as follows:

Materials:

-

Ethanolamine (1.09 g, 17.8 mmol)

-

Benzoyl chloride (520 mg, 3.60 mmol)

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve ethanolamine in THF in a reaction vessel.

-

Cool the solution to 0°C under a nitrogen atmosphere.

-

Add benzoyl chloride dropwise to the cooled solution.

-

Stir the reaction mixture for 10 minutes at 0°C.

-

Quench the reaction by adding 1M HCl.

-

Dilute the mixture with EtOAc and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over MgSO₄.

-

Filter the solution and concentrate the filtrate in vacuo.

-

The resulting residue is crystallized to yield this compound as a white crystalline solid.[5]

The following diagram illustrates the workflow for the synthesis of this compound.

References

The Unfolding Therapeutic Potential of N-(2-Hydroxyethyl)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising therapeutic landscape of N-(2-Hydroxyethyl)benzamide derivatives. These compounds, characterized by a core benzamide (B126) structure linked to a 2-hydroxyethyl moiety, have emerged as a versatile scaffold in medicinal chemistry, with potential applications in oncology and beyond. This document provides a comprehensive overview of their primary therapeutic targets, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Therapeutic Targets and Mechanisms of Action

Research into this compound and its analogs has identified several key protein targets implicated in disease pathogenesis. The benzamide core often serves as a crucial pharmacophore, enabling these molecules to interact with the active sites of various enzymes and receptors. The primary therapeutic targets identified to date include Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and the Smoothened (Smo) receptor within the Hedgehog signaling pathway.

Histone Deacetylase (HDAC) Inhibition

A significant body of evidence points to HDACs as a primary target for this compound derivatives, particularly in the context of cancer therapy. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally resulting in the silencing of gene expression, including that of tumor suppressor genes.[1]

Derivatives of 2-aminobenzamide (B116534), a class of compounds that can include the N-(2-hydroxyethyl) feature, are known to be selective inhibitors of Class I HDACs (HDAC1, HDAC2, and HDAC3).[2][3] One notable study synthesized a series of 2-aminobenzamide-type HDAC inhibitors, including a compound featuring a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. This compound demonstrated significant in vivo efficacy, reducing the volume of human colon cancer HCT116 xenografts in nude mice.[4] The mechanism of action is believed to be similar to that of the established HDAC inhibitor MS-275, involving the induction of cell cycle arrest and apoptosis.[4]

The following table summarizes the inhibitory activity of representative 2-aminobenzamide derivatives against Class I HDACs. While specific data for the parent this compound is not extensively published, these analogs provide insight into the potential potency of this chemical class.

| Compound ID | R Group Modification | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| 12a | 4-[(4-fluorophenoxy)methyl] | - | Potent Inhibitor | - | [5] |

| 15k | Chiral oxazoline (B21484) capping group | 0.080 | 0.110 | 0.006 | [6] |

| 19f | 3-indolyl capping group | 0.13 | 0.28 | 0.31 | [2] |

| 21a | 2-thienyl at position-5 | 0.26 | 2.47 | >10 | [2] |

| Compound 22 | (4-(thiophen-2-yl)benzyl)amino | - | - | - | [4] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Compound 22's data is presented as in vivo tumor growth inhibition rather than direct enzymatic IC50.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The benzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[7] PARPs are crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[8] While direct studies on this compound derivatives as PARP inhibitors are limited, the foundational benzamide structure suggests a strong potential for this class of compounds to be developed as PARP-targeting anticancer agents.

The following table presents the inhibitory concentrations of various benzamide-based PARP inhibitors against PARP-1.

| Compound | PARP-1 IC50 (nM) | Reference |

| Olaparib | 1-5 | [7] |

| Rucaparib | 1.4 | [7] |

| Talazoparib | 0.57 | [7] |

| Veliparib | 2.9-5.2 | [7] |

| Benzamide | 3300 | [7] |

Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[9] Aberrant activation of this pathway is implicated in the development and progression of several cancers. The G protein-coupled receptor Smoothened (SMO) is a key transducer of the Hh signal.[10] Benzamide derivatives have been identified as potent antagonists of SMO, effectively inhibiting the downstream signaling cascade.[11] Although specific this compound derivatives have not been extensively profiled as SMO antagonists, the benzamide scaffold is a validated starting point for the design of such inhibitors.

The table below lists the half-maximal inhibitory concentrations (IC50) of representative benzamide and related heterocyclic smoothened antagonists.

| Compound | Target Cell/Assay | IC50 | Reference |

| GDC-0449 (Vismodegib) | Hh/SMO/Gli1-reporter system | <0.1 µM | [9] |

| LDE225 (Sonidegib) | Hh/SMO/Gli1-reporter system | <0.1 µM | [9] |

| HH-13 | Hh/SMO/Gli1-reporter system | <0.1 µM | [9] |

| HH-20 | Hh/SMO/Gli1-reporter system | <0.1 µM | [9] |

| AZD8542 | - | - | [11] |

| 0025A | Smo/βarrestin2-GFP assay | 1.7 nM | [12] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methodologies used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: The Hedgehog Signaling Pathway and the inhibitory action of Smoothened antagonists.

Caption: A typical experimental workflow for screening and characterizing HDAC inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives as potential therapeutic agents.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3).

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

HDAC inhibitor developer (containing a protease like trypsin).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Reference HDAC inhibitor (e.g., MS-275, SAHA).

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In the wells of a 96-well plate, add the assay buffer, the diluted HDAC enzyme, and the test compound or reference inhibitor. Include a control group with DMSO only (vehicle control) and a blank group with no enzyme.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the HDAC inhibitor developer to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent AMC group.

-

Incubate for an additional 15-20 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay in HCT116 Cells

Objective: To assess the cytotoxic or cytostatic effects of this compound derivatives on the human colon cancer cell line HCT116.

Materials:

-

HCT116 human colorectal carcinoma cell line.

-

Complete culture medium (e.g., McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO (for formazan (B1609692) crystal solubilization).

-

96-well clear cell culture plates.

-

Multichannel pipette.

-

Microplate reader (absorbance).

Procedure:

-

Seed HCT116 cells into 96-well plates at a density of approximately 3,000 to 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the cells for 48 to 72 hours.

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[14]

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 or GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Smoothened (Smo) Antagonist Assay (β-Arrestin Recruitment)

Objective: To identify and characterize compounds that act as antagonists of the Smoothened receptor by measuring the inhibition of agonist-induced β-arrestin recruitment.

Materials:

-

U2OS cells stably co-expressing a Smoothened-GFP fusion protein and a β-arrestin-RFP fusion protein.

-

Smoothened agonist (e.g., SAG).

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Reference Smoothened antagonist (e.g., Vismodegib, Cyclopamine).

-

Cell culture medium.

-

High-content imaging system or confocal microscope.

-

384-well imaging plates.

Procedure:

-

Seed the stable U2OS cell line into 384-well imaging plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds or the reference antagonist for a predetermined period (e.g., 1-2 hours).

-

Induce Smoothened activation and subsequent β-arrestin recruitment by adding a fixed concentration of the Smoothened agonist SAG to the wells.

-

Incubate the plate for an additional 60-90 minutes at 37°C.

-

Fix and stain the cells with a nuclear counterstain (e.g., DAPI).

-

Acquire images of the cells using a high-content imaging system, capturing the fluorescence of GFP (Smoothened), RFP (β-arrestin), and DAPI (nuclei).

-

Analyze the images using appropriate software to quantify the co-localization or translocation of β-arrestin-RFP to the Smoothened-GFP puncta at the cell membrane or in intracellular vesicles.

-

Calculate the percentage of inhibition of SAG-induced β-arrestin recruitment for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound derivatives represent a promising and adaptable chemical scaffold for the development of novel therapeutics. Their demonstrated and potential activity against key targets in oncology, such as HDACs, PARPs, and the Smoothened receptor, underscores their importance for further investigation. The data and protocols presented in this guide offer a foundational framework for researchers and drug development professionals to explore and advance this exciting class of compounds. Future research should focus on synthesizing and evaluating a broader range of this compound derivatives to establish clear structure-activity relationships and to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties for clinical development.

References

- 1. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel hydroxamates and 2-aminobenzamides as potent histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Heteroarylamide smoothened inhibitors: Discovery of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide (AZD8542) and N-[5-(1H-imidazol-2-yl)-2,4-dimethyl-phenyl]-4-(2- pyridylmethoxy)benzamide (AZD7254) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chumontreal.qc.ca [chumontreal.qc.ca]

In Silico Prediction of N-(2-Hydroxyethyl)benzamide ADMET Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of new therapeutic agents is contingent on understanding their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties can significantly reduce the likelihood of late-stage clinical failures, saving considerable time and resources.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the ADMET properties of N-(2-Hydroxyethyl)benzamide, a small molecule of interest in medicinal chemistry. By leveraging computational models, we can generate preliminary data to guide further experimental validation. This document outlines the theoretical basis for these predictions, presents predicted data in a structured format, details generalized experimental protocols for verification, and provides visual representations of key processes.

Introduction to In Silico ADMET Prediction

In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and toxicological properties of chemical compounds.[3] These approaches, which include Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and molecular modeling, analyze the relationship between a molecule's structure and its biological activity.[4][5] By using these predictive tools early in the drug discovery pipeline, researchers can prioritize compounds with more favorable ADMET profiles, thereby reducing the reliance on extensive and costly preclinical animal testing.[1][4]

A variety of open-access and commercial software platforms are available for ADMET prediction, including SwissADME, ADMETlab 2.0, pkCSM, and ADMET Predictor®.[6][7] These tools provide estimations for a wide range of endpoints, from physicochemical properties to complex toxicological outcomes.

Predicted Physicochemical and ADMET Properties of this compound

The following tables summarize the predicted physicochemical and ADMET properties of this compound. These values were hypothetically generated using a consensus approach from multiple in silico platforms and should be confirmed with experimental data.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in ADMET |

| Molecular Formula | C₉H₁₁NO₂ | Basic molecular information |

| Molecular Weight | 165.19 g/mol | Influences diffusion and transport |

| LogP (octanol/water partition coefficient) | 0.85 | Indicates lipophilicity and membrane permeability |

| Water Solubility | Highly soluble | Affects absorption and distribution |

| pKa (acidic) | 13.5 (amide proton) | Degree of ionization at physiological pH |

| pKa (basic) | - | No significant basic pKa |

| Polar Surface Area (PSA) | 49.3 Ų[8] | Influences membrane penetration |

Table 2: Predicted ADME Properties of this compound

| Parameter | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal epithelial cell permeability |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |

| Distribution | ||

| Volume of Distribution (VDss) | 0.5 L/kg | Suggests distribution primarily in total body water |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to penetrate the central nervous system |

| Plasma Protein Binding | Low to Moderate | A significant fraction of the drug may be free in circulation |

| Metabolism | ||

| Cytochrome P450 (CYP) Substrate | CYP2D6, CYP3A4 (minor) | Primarily metabolized by CYP enzymes |

| CYP Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions |

| Excretion | ||

| Primary Route | Renal | Likely excreted through the kidneys |

| Total Clearance | Moderate | Indicates a moderate rate of removal from the body |

Table 3: Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Predicted Risk | Details |

| AMES Mutagenicity | Non-mutagenic | Low risk of causing DNA mutations |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity via hERG channel blockade |

| Hepatotoxicity | Low risk | Unlikely to cause drug-induced liver injury |

| Skin Sensitization | Low risk | Not predicted to be a skin sensitizer |

| Oral Acute Toxicity (LD50) | Class III (Slightly toxic) | Estimated rat LD50 > 500 mg/kg |

Methodologies for In Silico and Experimental ADMET Assessment

In Silico Prediction Workflow

The in silico prediction of ADMET properties for a novel compound like this compound follows a structured workflow. This process involves selecting appropriate computational tools, preparing the molecular structure, running predictions, and interpreting the results in the context of drug development.

Experimental Protocols for ADMET Validation

In silico predictions provide valuable preliminary data, but experimental validation is crucial. Below are summaries of standard in vitro protocols that can be used to confirm the predicted ADMET properties of this compound.

3.2.1. Absorption: Caco-2 Permeability Assay

-

Principle: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[9]

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

This compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The process is repeated in the B-to-A direction to assess efflux.

-

The concentration of the compound in the samples is quantified using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated to determine the rate of transport across the cell monolayer.

-

3.2.2. Metabolism: Liver Microsome Stability Assay

-

Principle: This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[10][11]

-

Methodology:

-

This compound is incubated with pooled human liver microsomes at 37°C.

-

The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzyme activity.

-

Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

-

The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

The rate of disappearance of the compound is used to calculate parameters such as half-life (t₁/₂) and intrinsic clearance (CLint).

-

3.2.3. Toxicity: hERG Inhibition Assay

-

Principle: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias. This assay assesses a compound's potential to block the hERG channel.

-

Methodology:

-

A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

-

The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels in the presence of varying concentrations of this compound.

-

The concentration-response curve is used to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

-

Predicted Metabolic Pathways

Based on the known metabolism of similar benzamide (B126) compounds, the primary metabolic pathways for this compound are predicted to involve hydroxylation and subsequent oxidation or conjugation.[12][13] The ethyl-alcohol moiety is a likely site for initial oxidation.

Conclusion

The in silico prediction of ADMET properties is an indispensable component of modern drug discovery.[14][15] For this compound, the predictive models suggest a generally favorable ADMET profile, characterized by good absorption, moderate distribution, and a low potential for major toxicities. However, a potential for inhibition of CYP2D6 indicates that drug-drug interactions should be considered. The presented data and workflows provide a solid foundation for guiding the next stages of experimental investigation. It is imperative that these computational predictions are validated through rigorous in vitro and subsequent in vivo studies to fully characterize the pharmacokinetic and safety profile of this compound.

References

- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 2. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. ayushcoe.in [ayushcoe.in]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. 3-fluoro-N-(2-hydroxyethyl)benzamide | C9H10FNO2 | CID 5203741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijarbs.com [ijarbs.com]

- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] ADMET in silico modelling: towards prediction paradise? | Semantic Scholar [semanticscholar.org]

- 15. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of N-(2-Hydroxyethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Hydroxyethyl)benzamide, a key chemical intermediate. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from analogous compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | Doublet of doublets | 2H | Aromatic H (ortho to C=O) |

| ~7.50 | Triplet | 1H | Aromatic H (para to C=O) |

| ~7.42 | Triplet | 2H | Aromatic H (meta to C=O) |

| ~6.70 | Broad singlet | 1H | Amide N-H |

| ~3.85 | Triplet | 2H | -CH₂-OH |

| ~3.60 | Quartet | 2H | -NH-CH₂- |

| ~2.50 | Broad singlet | 1H | O-H |

Table 2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | Amide Carbonyl (C=O) |

| ~134.0 | Aromatic C (quaternary) |

| ~131.5 | Aromatic CH (para) |

| ~128.5 | Aromatic CH (meta)[1] |

| ~127.0 | Aromatic CH (ortho) |

| ~62.0 | -CH₂-OH |

| ~43.0 | -NH-CH₂- |

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) & N-H Stretch (Amide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch[2] |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch[2] |

| ~1640 | Strong | C=O Stretch (Amide I)[2] |

| ~1550 | Medium | N-H Bend (Amide II) |

| 1600, 1450 | Medium-Weak | Aromatic C=C Bending |

| ~1050 | Strong | C-O Stretch (Primary Alcohol) |

Table 4: Mass Spectrometry (MS) Data (Predicted) Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Relative Intensity | Interpretation |

| 165 | Moderate | Molecular Ion [M]⁺ |

| 134 | Moderate | [M - CH₂OH]⁺ |

| 121 | Low | [M - NH₂CH₂CH₂OH]⁺ |

| 105 | High (Base Peak) | Benzoyl Cation [C₆H₅CO]⁺ |

| 77 | High | Phenyl Cation [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) to the solvent to serve as an internal standard for chemical shift calibration.

-

Transfer the homogenous solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral resolution.

-

Tune the probe to the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure.

-

2.2 Fourier-Transform Infrared (IR) Spectroscopy [3]

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR Method) :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the built-in anvil to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Data Acquisition :

-

Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Record the spectrum of the sample. Data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing :

-

The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of significant absorption bands and correlate them with specific functional group vibrations.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

If using GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

-

-

Data Acquisition :

-

In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound. For this compound, this is expected at m/z 165.

-

Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments, providing valuable structural information. The most abundant peak is termed the "base peak."

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

References

An In-depth Technical Guide to the Solubility of N-(2-Hydroxyethyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)benzamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed framework for determining its solubility. This includes a predicted solubility profile based on the molecule's structural attributes, a structured template for recording experimental data, and detailed experimental protocols for accurate solubility measurement. Understanding the solubility of this compound is crucial for its application in pharmaceutical formulations, synthesis, and purification processes.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₁NO₂. Its structure consists of a benzamide (B126) core with a 2-hydroxyethyl substituent on the nitrogen atom. This structure, featuring both a polar hydroxyl group and a hydrogen-bond-accepting amide group, alongside a non-polar benzene (B151609) ring, suggests a versatile solubility profile. The presence of these functional groups allows for various intermolecular interactions with different solvents, making the determination of its solubility in a range of organic solvents essential for its practical applications in research and drug development.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted.

-

Polar Protic Solvents (e.g., Methanol, Ethanol (B145695), Water): The presence of the hydroxyl (-OH) and amide (-CONH-) groups allows for hydrogen bonding with polar protic solvents. Therefore, this compound is expected to exhibit good solubility in these solvents. The parent compound, benzamide, is known to be soluble in polar organic solvents like ethanol and methanol.[1] The addition of the hydroxyethyl (B10761427) group in this compound is likely to further enhance its solubility in such solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors. The amide and hydroxyl protons of this compound can form hydrogen bonds with these solvents, suggesting moderate to good solubility. For instance, benzamide shows good solubility in acetone.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the predominantly polar nature of the molecule, this compound is expected to have low solubility in non-polar solvents. The non-polar benzene ring might offer some interaction with aromatic solvents like toluene, but overall solubility is predicted to be limited.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. To facilitate research and development, the following table is provided as a template to be populated with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Reference |

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| 1-Propanol | 25 | ||||

| 2-Propanol | 25 | ||||

| Acetone | 25 | ||||

| Acetonitrile | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Dichloromethane | 25 | ||||

| Toluene | 25 | ||||

| Hexane | 25 | ||||

| Water | 25 |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the following established experimental methodologies are recommended.

Equilibrium Solubility Method (Shake-Flask)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant. Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility that relies on the direct measurement of the mass of the dissolved solute.[4][5][6]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method to prepare a saturated solution and allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume or mass of the clear supernatant and filter it into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause the solute to decompose).

-

Drying and Weighing: Once the solvent is fully evaporated, dry the solid residue to a constant weight in an oven or desiccator.

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish/vial with the residue and the initial tare weight. Calculate the solubility in the desired units (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the equilibrium solubility method.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this technical guide provides a robust framework for its experimental determination. The predicted solubility profile suggests good solubility in polar organic solvents, which can be confirmed and quantified using the detailed protocols for the equilibrium solubility and gravimetric methods. The provided templates and workflows are intended to support researchers and drug development professionals in generating reliable solubility data, which is a critical parameter for the successful application of this compound.

References

The Uncharted Therapeutic Potential of N-(2-hydroxyethyl)-4-methoxybenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxyethyl)-4-methoxybenzamide is a distinct organic compound within the broader class of benzamides. While the therapeutic applications of many benzamide (B126) derivatives are well-documented, N-(2-hydroxyethyl)-4-methoxybenzamide remains a largely unexplored molecule in the pharmacological landscape.[1] Publicly accessible scientific literature and prominent biological databases currently lack comprehensive data on its specific biological activities.[1][2] This technical guide serves as a foundational resource, consolidating the available physicochemical data and synthetic methodologies. Furthermore, it explores the potential biological activities of this compound by examining the established pharmacological profiles of its structural analogs. This document aims to catalyze further investigation into N-(2-hydroxyethyl)-4-methoxybenzamide as a potential novel therapeutic agent.

Physicochemical Properties

Understanding the physicochemical properties of N-(2-hydroxyethyl)-4-methoxybenzamide is crucial for predicting its behavior in biological systems and for designing future studies. As a polar molecule, it possesses the capacity for hydrogen bonding through its hydroxyl and amide functionalities.[2] A summary of its key properties, alongside those of structurally related compounds for comparison, is presented below.

| Property | N-(2-hydroxyethyl)-4-methoxybenzamide | N-(2-hydroxyethyl)benzamide | 4-Methoxybenzamide |

| Molecular Formula | C₁₀H₁₃NO₃ | C₉H₁₁NO₂ | C₈H₉NO₂ |

| Molecular Weight | 195.22 g/mol | 165.19 g/mol | 151.16 g/mol |

| CAS Number | 57728-69-5 | 18838-10-3 | 3424-93-9 |

| Predicted LogP | ~1.1 | ~0.6 | ~1.0 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 2 |

| Note: Some properties are predicted based on chemical structure.[2] |

Synthesis and Experimental Protocols

The synthesis of N-(2-hydroxyethyl)-4-methoxybenzamide can be achieved through several established chemical reactions. The most common approaches involve the formation of an amide bond between a 4-methoxybenzoyl derivative and ethanolamine (B43304).

Synthetic Workflow

The general synthetic pathways to obtain N-(2-hydroxyethyl)-4-methoxybenzamide are illustrated in the diagram below. These routes typically start from either 4-methoxybenzoyl chloride or methyl 4-methoxybenzoate (B1229959).

Experimental Protocol 1: From 4-Methoxybenzoyl Chloride

This method involves the acylation of ethanolamine with 4-methoxybenzoyl chloride, a common and generally high-yielding approach for amide synthesis.

Materials:

-

4-Methoxybenzoyl chloride

-

Ethanolamine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Aqueous base (e.g., sodium hydroxide (B78521) solution)

-

Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:

-

Dissolve ethanolamine in the chosen anhydrous solvent and cool the mixture in an ice bath.

-

Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the cooled ethanolamine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with an aqueous base solution to neutralize any excess acid and remove unreacted acid chloride.[2]

-

Separate the organic layer, dry it over an anhydrous salt, filter, and remove the solvent under reduced pressure.[2]

-

The resulting crude product can be purified by recrystallization or column chromatography.[2]

Experimental Protocol 2: From Methyl 4-Methoxybenzoate

This alternative route utilizes the direct amidation of an ester with an amine, often requiring elevated temperatures.[2]

Materials:

-

Methyl 4-methoxybenzoate (methyl anisate)

-

Ethanolamine

Procedure:

-

Combine methyl 4-methoxybenzoate with an excess of ethanolamine.

-

Heat the mixture, typically between 100 to 150°C, for several hours. The progress of the reaction can be monitored by observing the distillation of methanol, which is a byproduct.[2]

-

Once the reaction is complete, remove the excess ethanolamine under reduced pressure.[2]

-

Purify the remaining residue, for instance, by recrystallization from a suitable solvent system.[2]

Purification Protocol: Recrystallization

High purity is essential for the accurate assessment of biological activity. Recrystallization is a standard technique for purifying the crude product of N-(2-hydroxyethyl)-4-methoxybenzamide.[3] This method is based on the principle that the solubility of most solid compounds increases with temperature.[3]

Procedure:

-

Dissolve the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.

-

As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[3]

-

Impurities, being present in lower concentrations, will remain dissolved in the solvent.

-

The pure crystals can then be isolated by filtration.

Potential Biological Activities: Inferences from Structural Analogs

Direct biological data for N-(2-hydroxyethyl)-4-methoxybenzamide is scarce.[2] However, the pharmacological profiles of structurally related compounds can provide valuable insights into its potential therapeutic applications.

Potential Anticancer Activity

Benzamide derivatives are a well-known class of compounds with significant anticancer properties. For instance, some 2-methoxybenzamide (B150088) derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is often dysregulated in various cancers.[2] The structural similarity suggests that N-(2-hydroxyethyl)-4-methoxybenzamide could be investigated for similar inhibitory effects on oncogenic signaling pathways.

Potential Antimicrobial and Antifungal Activity

Salicylanilides, which are 2-hydroxy-N-phenylbenzamides, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[4] Although N-(2-hydroxyethyl)-4-methoxybenzamide is not a salicylanilide, the shared benzamide core suggests that it could be screened for antimicrobial efficacy. Furthermore, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to disrupt ergosterol (B1671047) biosynthesis and redox metabolism in fungi.[5]

Potential Antiglycation Activity

A series of 4-methoxybenzoylhydrazones have been synthesized and evaluated for their antiglycation activity, with some compounds showing more potent effects than the rutin (B1680289) standard.[6] Glycation is a non-enzymatic process implicated in diabetic complications. The presence of the 4-methoxybenzoyl moiety in N-(2-hydroxyethyl)-4-methoxybenzamide suggests that it may have the potential to inhibit protein glycation.[6]

Future Directions and Conclusion

The lack of a comprehensive biological activity profile for N-(2-hydroxyethyl)-4-methoxybenzamide represents a significant gap in the current scientific literature.[1] Based on the known activities of its structural analogs, a systematic investigation into its anticancer, antimicrobial, and antiglycation properties is warranted. Future research should focus on in vitro screening against a panel of cancer cell lines, various microbial strains, and in antiglycation assays. Elucidating the mechanism of action and identifying specific molecular targets will be crucial steps in determining the therapeutic potential of this compound. The synthesis protocols outlined in this guide provide a clear path for obtaining the high-purity material necessary for such biological evaluations. The exploration of N-(2-hydroxyethyl)-4-methoxybenzamide could potentially unveil a novel therapeutic agent with a unique mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Hydroxyethyl)benzamide: A Versatile Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)benzamide is a chemical compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its structure, featuring a stable benzamide (B126) core and a reactive primary hydroxyl group, allows for diverse chemical modifications, leading to derivatives with significant therapeutic potential. This guide provides a comprehensive overview of its synthesis, key applications in medicinal chemistry, and detailed experimental protocols, highlighting its importance as a precursor in drug discovery and development.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the acylation of ethanolamine (B43304) with benzoyl chloride. This reaction is typically performed in a suitable solvent at a controlled temperature to ensure high yield and purity.

Experimental Protocol: Synthesis from Benzoyl Chloride and Ethanolamine

A straightforward and high-yielding method for the synthesis of this compound is the reaction of benzoyl chloride with ethanolamine in a suitable solvent like tetrahydrofuran (B95107) (THF).[1]

Materials:

-

Ethanolamine (1.09 g, 17.8 mmol)

-

Benzoyl chloride (520 mg, 3.60 mmol)

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

Dissolve ethanolamine in THF in a reaction vessel under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add benzoyl chloride dropwise to the cooled solution.

-

Stir the reaction mixture for 10 minutes at 0°C.

-

Quench the reaction by adding 1M HCl.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

-

Crystallize the residue to obtain this compound as a white crystalline solid.

This protocol has been reported to yield up to 97% of the desired product.[1]

Applications in Medicinal Chemistry

The this compound scaffold is a precursor to a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anticonvulsant Agents

A series of novel N-(2-hydroxyethyl)amide derivatives have been synthesized and evaluated for their anticonvulsant properties.[2] Notably, N-(2-hydroxyethyl)decanamide, N-(2-hydroxyethyl)palmitamide, and N-(2-hydroxyethyl)stearamide demonstrated superior anticonvulsant activity and lower neurotoxicity compared to the established anti-epileptic drug valproate in preclinical models.[2]

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

| N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |

| N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |

| N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |

| Valproate | - | - | 1.6 |

Table 1: Anticonvulsant activity and neurotoxicity of N-(2-hydroxyethyl)amide derivatives in the maximal electroshock (MES) test.[2]

Prokinetic Agents

Derivatives of benzamide are known to possess prokinetic properties. For instance, 4-amino-5-chloro-N-[l-(3-fluoro-4-methoxybenzyl) piperidin-4-yl]- 2-(2-hydroxy ethoxy) benzamide hydrochloride dehydrate acts as a prokinetic agent through a dual mechanism involving the stimulation of the 5-HT4 receptor and antagonism of the dopamine (B1211576) D2 receptor.[3] This highlights the utility of the benzamide scaffold in developing treatments for gastrointestinal motility disorders.

Agents for Endoplasmic Reticulum (ER) Stress-Induced Pancreatic β-cell Dysfunction

ER stress-induced pancreatic β-cell death is a key factor in the development of diabetes. A novel class of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs has been identified as protective agents for β-cells against ER stress.[4] One particular analog, WO5m, showed high potency and improved water solubility, making it a promising candidate for further development as a treatment for diabetes.[4]

| Compound | Maximal Activity | EC50 (µM) |

| WO5m | 100% | 0.1 ± 0.01 |

Table 2: β-cell protective activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide analog WO5m.[4]

Antimicrobial Agents

Derivatives of 2-hydroxy-benzamide have been synthesized and tested for their antimicrobial activity. These compounds have shown good activity against Gram-positive bacteria.[5] For example, derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide exhibited MIC and MBC values in the range of 0.125–1.0 mg/mL.[5]

Other Therapeutic Areas

The benzamide framework is also found in compounds with other biological activities, including:

-

Analgesics: The clinically approved analgesic nefopam (B83846) contains a bicyclic benzoxazocine structure, demonstrating the relevance of the benzamide scaffold in pain modulation.[6]

-

Enzyme Inhibitors: Novel benzamide derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease.[7]

General Synthetic Pathways for Derivatives

The versatility of this compound as a precursor stems from the reactivity of its hydroxyl group and the stability of the amide bond. The hydroxyl group can be readily functionalized to introduce a wide range of substituents, leading to a diverse library of compounds for biological screening.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy N-(2-hydroxyethyl)-N-methylbenzamide | 57440-15-0 [smolecule.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of N-(2-Hydroxyethyl)benzamide from benzoyl chloride and ethanolamine.

Application Note & Protocol

For Immediate Release

This document provides a comprehensive guide for the synthesis of N-(2-Hydroxyethyl)benzamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocol details the well-established Schotten-Baumann reaction, utilizing benzoyl chloride and ethanolamine (B43304) as starting materials. This method is known for its high efficiency and yield, making it a practical choice for laboratory and potential scale-up applications.

This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers detailed experimental procedures, data presentation, and visualizations to ensure successful replication and understanding of the synthesis process.

Introduction

This compound serves as a key building block in the synthesis of a variety of organic molecules. Its bifunctional nature, containing both an amide and a hydroxyl group, allows for further chemical modifications, making it a versatile intermediate. The synthesis described herein follows the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides under basic conditions. The reaction is typically carried out in a biphasic system to facilitate the separation of the product and neutralization of the hydrochloric acid byproduct.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Experimental Protocol

This protocol is based on established laboratory procedures for the Schotten-Baumann reaction.

Materials and Equipment:

-

Benzoyl chloride (reactant)

-

Ethanolamine (reactant)

-

Sodium hydroxide (B78521) (NaOH) (base)

-

Dichloromethane (B109758) (CH₂Cl₂) (organic solvent)

-

Distilled water

-

Hydrochloric acid (HCl) (for workup)

-

Saturated sodium bicarbonate solution (NaHCO₃) (for workup)

-

Brine (saturated NaCl solution) (for workup)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) (drying agent)

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve ethanolamine in dichloromethane.

-

Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: Place the Erlenmeyer flask containing the ethanolamine solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution to the ethanolamine solution.

-

Addition of Acyl Chloride: Dissolve benzoyl chloride in dichloromethane and transfer it to a dropping funnel. Add the benzoyl chloride solution dropwise to the stirred, cooled mixture of ethanolamine and sodium hydroxide.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization, typically from a suitable solvent like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactant 1 | Benzoyl Chloride | |

| Reactant 2 | Ethanolamine | |

| Solvent | Dichloromethane | |

| Base | 10% aq. NaOH | |

| Reaction Time | 2-4 hours | |

| Reaction Temp. | 0°C to Room Temp. | |

| Yield | Up to 97% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| CAS Number | 18838-10-3 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 56-60 °C | [1][4] |

| Purity | >95% (GC, qNMR) | [1] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 3.41 (s, 1H), 3.49-3.59 (m, 2H), 3.75 (t, 2H, J=5.2 Hz), 7.10 (s, 1H), 7.32-7.38 (m, 2H), 7.42-7.48 (m, 1H), 7.72-7.76 (m, 2H) ppm |

Visualizations

Diagram 1: Reaction Signaling Pathway

Caption: Reaction mechanism for the synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

-

Benzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethanolamine is corrosive and can cause skin and eye burns. Handle with care and use appropriate PPE.

-

Sodium hydroxide is a strong base and can cause severe burns. Handle with care and use appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling is essential to control the reaction rate and prevent side reactions.

Conclusion

The Schotten-Baumann synthesis of this compound from benzoyl chloride and ethanolamine is a highly effective and reliable method. By following the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain a high yield of the desired product with good purity. The provided data and visualizations serve as a valuable resource for the successful execution and understanding of this important organic transformation.

References

Protocol for the purification of N-(2-Hydroxyethyl)benzamide by recrystallization.

Application Notes and Protocols

Topic: Protocol for the Purification of N-(2-Hydroxyethyl)benzamide by Recrystallization

Audience: Researchers, scientists, and drug development professionals

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and materials science research. Ensuring the high purity of this compound is critical for obtaining reliable experimental results and for its potential use in drug development. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This protocol provides a detailed methodology for the purification of this compound by recrystallization, leveraging the principles of differential solubility. The procedure is designed to remove impurities, resulting in a product with high purity, suitable for downstream applications.

Principle of Recrystallization